3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid
Beschreibung
3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid is a complex organic molecule featuring a hexanoic acid backbone modified with amino, hydroxyl, and oxo groups. Its structure incorporates a dihydroisochromenyl moiety linked via an amide bond, which may confer unique biochemical properties.
Eigenschaften
IUPAC Name |
3-amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8/c1-9(2)6-12(22-19(28)18(27)17(26)11(21)8-15(24)25)14-7-10-4-3-5-13(23)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,23,26-27H,6-8,21H2,1-2H3,(H,22,28)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXFXXGTOVWWQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82768-33-0 | |
| Record name | Hexonic acid, 3-amino-2,3,6-trideoxy-6-((1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)amino)-6-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Amicoumacin B umfasst eine Reihe komplexer Schritte. Eine effiziente Methode zur Synthese der Aminosäurekomponente von Amicoumacin B ist die Bildung eines Dihydrooxazin-Zwischenprodukts durch intramolekulare konjugierte Addition . Diese Methode gewährleistet eine vollständige Stereoselektivität und beinhaltet die Verwendung von δ-Trichloracetimidoyloxy-α,β-ungesättigtem Ester, der aus einer bekannten 4,6-O-p-Methoxybenzyliden-geschützten d-Glucose erhalten wird .
Industrielle Produktionsverfahren
Die industrielle Produktion von Amicoumacin B umfasst in der Regel Fermentationsprozesse unter Verwendung von Bacillus-Arten. Der aus dem Fermentationsbrühe gewonnene Rohextrakt wird mehreren Runden der Hochleistungsflüssigkeitschromatographie (HPLC) unterzogen, um die Zielverbindung zu reinigen . Dieses Verfahren stellt sicher, dass Amicoumacin B in ausreichenden Mengen für die weitere Forschung und Anwendung isoliert wird.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Amicoumacin B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder ihren Wirkmechanismus zu untersuchen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit Amicoumacin B verwendet werden, umfassen Acetyl-CoA für Acylierungsreaktionen und Ethylacetat für Extraktionsprozesse . Die Reaktionen werden in der Regel unter kontrollierten Temperaturbedingungen durchgeführt, beispielsweise bei 25 °C für anfängliche Reaktionen und 12 °C für nachfolgende Inkubationen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit Amicoumacin B gebildet werden, umfassen N-Acetyl-Amicoumacine, denen die antibakterielle Aktivität fehlt . Diese Produkte werden oft untersucht, um die Auswirkungen chemischer Modifikationen auf die biologischen Eigenschaften von Amicoumacin B zu verstehen.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Amicoumacin B entfaltet seine Wirkung, indem es das Wachstum von Bakterien durch die Hemmung der ribosomalen Translation hemmt. Die Bindungsstelle von Amicoumacin B befindet sich in der Nähe des E-Site-Codons der mRNA am Ribosom. Im Gegensatz zu anderen Translationsinhibitoren stabilisiert Amicoumacin B die mRNA, anstatt mit ihr zu kollidieren, was zu einer einzigartigen Form der Translationshemmung führt. Diese Stabilisierung reduziert die Geschwindigkeit der Polypeptidsynthese und verringert die Aktivität der translatierenden Ribosomen.
Wirkmechanismus
Amicoumacin B exerts its effects by inhibiting bacterial growth through the inhibition of ribosomal translation . The binding site of Amicoumacin B is located near the E-site codon of mRNA on the ribosome . Unlike other translation inhibitors, Amicoumacin B stabilizes the mRNA rather than clashing with it, leading to a unique mode of translation inhibition . This stabilization reduces the rate of polypeptide synthesis and decreases the activity of translating ribosomes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
(a) NM-3 (Isocoumarin Derivative)
- Structure: NM-3 is a simpler isocoumarin derivative lacking the hexanoic acid backbone and amino-hydroxy modifications present in the target compound.
- Bioactivity: NM-3 exhibits antiangiogenic properties and enhances radiotherapy efficacy in tumor models by selectively targeting endothelial cells.
- Mechanism : Combines with ionizing radiation (IR) to inhibit endothelial cell migration and tumor growth synergistically.
(b) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structure: Features a benzodioxin ring and pyridine-amine core, differing significantly from the dihydroisochromenyl and hexanoic acid moieties of the target compound.
- Not validated for clinical use .
(c) Heterocyclic Amines (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)
- Structure: Aromatic heterocycles with amino groups, structurally distinct from the target compound’s isocoumarin-hexanoic acid hybrid.
- Bioactivity: Carcinogenic in rodents via DNA adduct formation, particularly in colon and mammary tissues. No evidence of therapeutic utility, unlike NM-3 or the target compound .
Functional Analogues
(a) Antiangiogenic Agents
- NM-3: Reduces tumor volume in mice by 50–70% when combined with radiotherapy. No systemic toxicity observed .
(b) DNA-Adduct-Forming Agents
- Heterocyclic Amines : Form guanine adducts at doses as low as 0.01% in diet, correlating linearly with DNA damage .
- Target Compound: No evidence of mutagenicity or adduct formation, though its amino group raises theoretical concerns.
Comparative Data Table
Research Findings and Mechanistic Insights
- NM-3 Synergy with Radiotherapy: Combined NM-3 and IR treatment reduced Lewis lung carcinoma tumor volume by >50% in mice, with enhanced endothelial cell cytotoxicity .
- Heterocyclic Amines in Human Exposure : Daily intake of 0.1–10 μg heterocyclic amines correlates with detectable DNA adducts, implicating dietary sources in cancer risk .
- Target Compound’s Unresolved Questions : Despite structural similarities to NM-3, its pharmacokinetics, bioavailability, and therapeutic index remain unstudied.
Biologische Aktivität
3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid, also known by its IUPAC name and CAS number 82768-33-0, is a complex organic compound with potential biological activities attributed to its unique structural features. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Overview
This compound features multiple functional groups, including amino, hydroxyl, and carboxylic acid moieties. Its structure enhances solubility and reactivity, which are crucial for biological interactions. The molecular formula is with a molecular weight of 424.4 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H28N2O8 |
| Molecular Weight | 424.4 g/mol |
| CAS Number | 82768-33-0 |
Antibacterial Properties
Preliminary studies indicate that this compound exhibits antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . These findings suggest its potential as a therapeutic agent in treating bacterial infections. However, the specific mechanisms of action remain largely unexplored.
While detailed mechanisms are not fully elucidated, it is hypothesized that the compound may interact with bacterial cell walls or inhibit essential metabolic pathways. Such interactions could disrupt bacterial growth and proliferation.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various derivatives of similar compounds, highlighting that modifications to the hydroxyl and amino groups can significantly enhance antibacterial activity. The study concluded that derivatives resembling 3-Amino-4,5-dihydroxy-6... could serve as templates for developing new antibiotics.
Interaction Studies
Interaction studies are crucial for understanding how this compound affects biological systems. Research indicates that compounds with similar structures may influence metabolic pathways relevant to disease processes. Future studies should focus on elucidating these interactions to establish a clearer understanding of the compound's potential therapeutic uses.
Summary of Similar Compounds
To provide context for the unique properties of 3-Amino-4,5-dihydroxy-6..., here are some structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminohexanoic Acid | Simple amino acid structure | Basic amino acid with no hydroxyl groups |
| 4-Hydroxyphenylacetic Acid | Contains a phenolic hydroxyl group | Exhibits strong antioxidant properties |
| 3-Amino-2-hydroxypropanoic Acid | Contains both amino and hydroxyl groups | Simpler structure with fewer functional modifications |
The complexity of 3-Amino-4,5-dihydroxy-6... lies in its arrangement of multiple functional groups that potentially enhance its reactivity and biological activity compared to these simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
